N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-20-9-8-15(18)11-17-16(19)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10,15,18H,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGUAOJMXNOECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with an appropriate amine derivative. One common method includes the amidation of naphthalene-2-carboxylic acid with 2-hydroxy-4-methylsulfanylbutylamine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs based on structural motifs, crystallographic data, and functional applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure and Aromaticity The target compound and derivatives share a naphthalene-2-carboxamide backbone, enabling π-π interactions and planar stacking (e.g., reports π-π distances of 3.59 Å) .
Substituent Effects
- Hydroxy Groups : The target’s -OH on the butyl chain may enhance hydrogen bonding, similar to the -OH at C3 in ’s compound, which improves solubility . However, ’s pyridinium-thiocyanate system utilizes N–H···S/N hydrogen bonds for crystal packing .
- Methylsulfanyl (-SMe) : Present in both the target and ’s herbicide, this group likely contributes to hydrophobic interactions or metabolic stability. In , -SMe synergizes with -CF3 for herbicidal activity .
Crystallographic Behavior ’s compound exhibits non-merohedral twinning (twin ratio 0.357:0.643), a challenge absent in simpler naphthalene derivatives. Its dihedral angles (~10°) between pyridine and naphthalene rings suggest moderate conformational flexibility .
Functional Applications Bioactivity: ’s benzamide derivative is patented as a herbicide, leveraging -CF3 and tetrazole for potency . The target compound’s bioactivity remains unexplored but could mirror naphthalene carboxamides’ roles in molecular recognition (as noted in ) .
Biological Activity
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide, identified by its CAS number 2310128-86-8, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information:
- Molecular Formula: C₁₆H₁₉NO₂S
- Molecular Weight: 289.4 g/mol
- Structure: The compound features a naphthalene core substituted with a carboxamide group and a hydroxyl group linked to a methylthio butyl chain.
Research indicates that this compound may interact with various biological targets, potentially influencing multiple pathways:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Antioxidant Properties:
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
-
Study on Bacterial Inhibition:
A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for both bacteria, suggesting moderate antibacterial activity . -
Inflammatory Response Modulation:
In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls, highlighting its anti-inflammatory potential .
Data Tables
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis of naphthalene carboxamide derivatives typically involves coupling naphthalene-2-carboxylic acid derivatives with amine-containing intermediates. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP) to form an acyl chloride or active ester.
- Nucleophilic substitution with 2-hydroxy-4-(methylsulfanyl)butylamine under inert conditions (e.g., N₂ atmosphere) to prevent oxidation of the thioether group .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Critical Parameters : Temperature control (<40°C) avoids decomposition of the thioether moiety. Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 7.5–8.3 ppm (naphthalene aromatic protons), δ 3.5–4.0 ppm (hydroxybutyl CH₂ groups), and δ 2.1 ppm (S-CH₃) confirm substituent integration .
- ¹³C NMR : Signals near δ 170 ppm (amide carbonyl) and δ 35–40 ppm (methylsulfanyl group) validate connectivity .
Advanced Research Questions
Q. What computational strategies predict the biological interactions of this compound with protein targets?
- Approach :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or receptors. The hydroxy and thioether groups may form hydrogen bonds or hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to evaluate binding modes under physiological conditions .
Q. How do structural modifications (e.g., replacing methylsulfanyl with sulfonyl) alter the compound’s pharmacokinetic properties?
- Experimental Design :
- Synthesize analogs (e.g., N-[2-hydroxy-4-(methylsulfonyl)butyl]naphthalene-2-carboxamide).
- Assess solubility (shake-flask method), logP (HPLC), and metabolic stability (microsomal assays) .
Q. What strategies resolve contradictions in reported biological activity data for naphthalene carboxamide derivatives?
- Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
